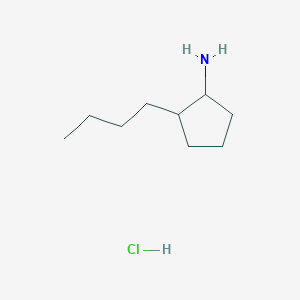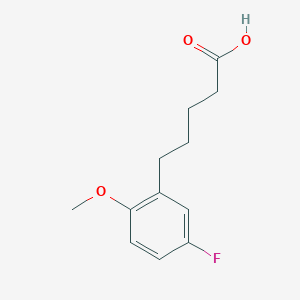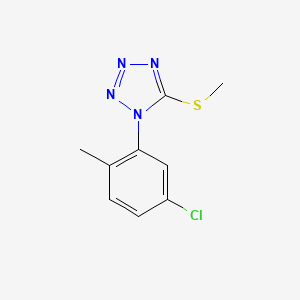![molecular formula C7H6N2O2 B13662347 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides, followed by N(4)-alkylation . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine oxides, while substitution reactions can produce various alkyl or acyl derivatives.
Applications De Recherche Scientifique
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin assembly, which is crucial for cell division, thereby exerting its antitumor effects . The compound also interacts with bacterial enzymes, disrupting their function and leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds also exhibit antitumor activity by targeting microtubules.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have shown significant anti-HIV and antitumor activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-methyl-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) |
Clé InChI |
SYLNTONTDAJYSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CO2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
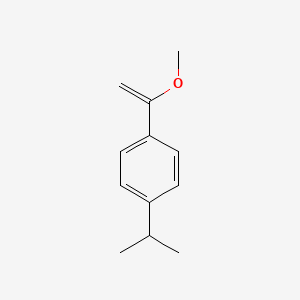

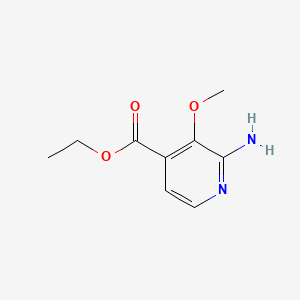
![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)
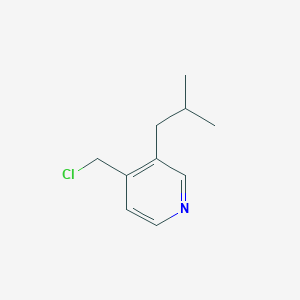
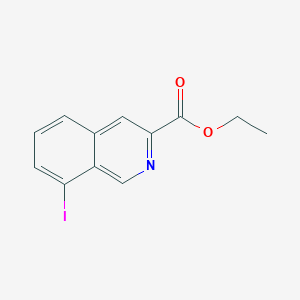
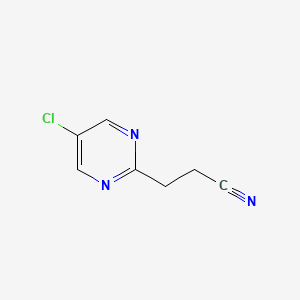
![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)
